molecular formula C24H28N2O3 B282529 4-benzoyl-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one CAS No. 5960-38-3

4-benzoyl-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B282529
CAS RN: 5960-38-3
M. Wt: 392.5 g/mol
InChI Key: SZQCNDJUOOVHMM-LSDHQDQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzoyl-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one, also known as Ro 31-8220, is a synthetic compound that belongs to the class of isoquinolines. It was first synthesized in the late 1990s and has since been extensively studied for its potential applications in scientific research.

Mechanism of Action

4-benzoyl-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one 31-8220 acts as a competitive inhibitor of PKC by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream substrates and disrupts the normal signaling pathways that regulate cellular processes such as proliferation and differentiation.
Biochemical and Physiological Effects:
Studies have shown that 4-benzoyl-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one 31-8220 can induce apoptosis in various cancer cell lines by inhibiting PKC and activating the intrinsic apoptotic pathway. It has also been shown to inhibit the growth of tumor xenografts in animal models. In addition, 4-benzoyl-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one 31-8220 has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-benzoyl-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one 31-8220 in lab experiments is its potency and selectivity for PKC inhibition. This allows for precise manipulation of PKC signaling pathways without affecting other signaling pathways. However, one limitation of using 4-benzoyl-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one 31-8220 is its potential off-target effects on other protein kinases, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the use of 4-benzoyl-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one 31-8220 in scientific research. One potential application is in the development of novel cancer therapies that target PKC signaling pathways. Another direction is in the study of the role of PKC in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, 4-benzoyl-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one 31-8220 may also have potential applications in the field of regenerative medicine, where it could be used to manipulate signaling pathways involved in tissue repair and regeneration.
In conclusion, 4-benzoyl-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one 31-8220 is a synthetic compound that has been extensively studied for its potential applications in scientific research. Its potency and selectivity for PKC inhibition make it a useful tool for studying the role of protein kinases in cellular processes. Future research directions include the development of novel cancer therapies, the study of neurodegenerative diseases, and the potential use in regenerative medicine.

Synthesis Methods

The synthesis of 4-benzoyl-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one 31-8220 involves a multi-step process that includes the reaction of 2-(dimethylamino)ethylamine with 4-isopropylbenzoyl chloride, followed by the reaction of the resulting intermediate with 3-hydroxy-2-pyrrolidone. The final product is obtained after purification and characterization using various analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Scientific Research Applications

4-benzoyl-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one 31-8220 has been widely used in scientific research as a tool to study the role of protein kinases in various cellular processes. It is a potent inhibitor of protein kinase C (PKC), a family of serine/threonine protein kinases that play critical roles in signal transduction pathways involved in cell growth, differentiation, and apoptosis. 4-benzoyl-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one 31-8220 has also been shown to inhibit other protein kinases such as protein kinase A (PKA) and protein kinase B (PKB), making it a useful tool for studying the cross-talk between different signaling pathways.

properties

CAS RN

5960-38-3

Molecular Formula

C24H28N2O3

Molecular Weight

392.5 g/mol

IUPAC Name

(4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy(phenyl)methylidene]-5-(4-propan-2-ylphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C24H28N2O3/c1-16(2)17-10-12-18(13-11-17)21-20(22(27)19-8-6-5-7-9-19)23(28)24(29)26(21)15-14-25(3)4/h5-13,16,21,27H,14-15H2,1-4H3/b22-20+

InChI Key

SZQCNDJUOOVHMM-LSDHQDQOSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)C2/C(=C(/C3=CC=CC=C3)\[O-])/C(=O)C(=O)N2CC[NH+](C)C

SMILES

CC(C)C1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CCN(C)C

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)[O-])C(=O)C(=O)N2CC[NH+](C)C

Origin of Product

United States

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